2-(2-Hydroxycyclohexyl)phenol (cis- and trans- mixture, predominantly cis-isomer), 98%
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Description
2-(2-Hydroxycyclohexyl)phenol is a chemical compound with the molecular formula C12H16O2 . It is a white to almost white powder or crystal and is predominantly a cis-isomer .
Molecular Structure Analysis
The molecular structure of 2-(2-Hydroxycyclohexyl)phenol consists of a phenol group attached to a cyclohexyl group . The compound has a total of 31 bonds, including 15 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 2 six-membered rings, 1 hydroxyl group, 1 aromatic hydroxyl, and 1 secondary alcohol .Chemical Reactions Analysis
Phenols, like 2-(2-Hydroxycyclohexyl)phenol, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . They don’t undergo oxidation in the same way as alcohols because they don’t have a hydrogen atom on the hydroxyl-bearing carbon. Instead, oxidation of a phenol yields a 2,5-cyclohexadiene-1,4-dione, or quinone .Physical and Chemical Properties Analysis
2-(2-Hydroxycyclohexyl)phenol is a solid at 20 degrees Celsius . . The compound has a molecular weight of 192.26 and a melting point between 110.0 to 114.0 °C .Mechanism of Action
Target of Action
Phenolic compounds, which this compound is a part of, are known to interact with a variety of biological targets, including enzymes and cell receptors .
Mode of Action
Phenolic compounds are known to interfere with bacterial cell wall synthesis, dna replication, or enzyme production . They can target multiple sites in bacteria, leading to a much higher sensitivity of cells towards these natural compounds .
Biochemical Pathways
They are synthesized via the shikimate and phenylpropanoid pathways in plants . They can affect various metabolic processes, including those related to inflammation and oxidative stress .
Pharmacokinetics
Phenolic compounds are known to have low oral bioavailability due to extensive metabolism by phase 1 (cyp p450 family) and phase 2 (udp-glucuronosyltransferases, sulfotransferases) enzymes in the enterocytes, liver, and also by gut microbiota . The bioavailability and pharmacodynamic action of the phenolic compound and its metabolites are dependent on the interaction between the transporter proteins, metabolic enzymes, gut microbiota, host factors, source, and properties of the phenolic compound .
Result of Action
Phenolic compounds are known for their antioxidant, anti-inflammatory, and antimicrobial properties . They can exert these effects through various mechanisms, including scavenging free radicals, chelating metal ions, and modulating enzymatic activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(2-Hydroxycyclohexyl)phenol. Factors such as pH, temperature, and the presence of other compounds can affect the stability and activity of phenolic compounds . Additionally, the gut microbiota plays a crucial role in the metabolism of phenolic compounds, which can influence their bioavailability and biological effects .
Properties
IUPAC Name |
2-[(1S,2S)-2-hydroxycyclohexyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14/h1,3,5,7,10,12-14H,2,4,6,8H2/t10-,12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOHHKJORECEPAY-JQWIXIFHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C2=CC=CC=C2O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@@H](C1)C2=CC=CC=C2O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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